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Compound of Interest

Compound Name: BMS 488043

Cat. No.: B10785880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the 50% effective

concentration (EC50) of BMS-488043, a small molecule inhibitor of HIV-1 entry. The protocols

outlined below are intended for use by trained laboratory personnel.

Mechanism of Action
BMS-488043 is an attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120.[1]

[2][3][4][5] It binds to a pocket on gp120, inducing conformational changes that prevent the

initial interaction between the virus and the CD4 receptor on host cells.[1][3][4] This

noncompetitive inhibition blocks the first step of viral entry, thereby preventing infection.[1][3]

Data Presentation
The following table summarizes the reported EC50 values for BMS-488043 against various

HIV-1 subtypes.
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HIV-1
Subtype/Strain

Assay Type Cell Line EC50 (nM) Reference

Subtype B

(Median)

Single-round

infectivity
- 36.5 [2]

Subtype C

(Median)

Single-round

infectivity
- 61.5 [2]

Subtype B

Clinical Isolates

Peripheral Blood

Mononuclear

Cell (PBMC)

assay

PBMCs
Variable (low nM

to >2000 nM)
[6][7]

HIV-1 LAI
Single-round

infectivity
- ~4.1 [7]

Experimental Protocols
Two primary methods for determining the EC50 value of BMS-488043 are detailed below: a

single-round infectivity assay using HIV-1 Env-pseudotyped viruses and a cell-cell fusion assay.

Protocol 1: Single-Round Infectivity Assay using HIV-1
Env-Pseudotyped Virus
This assay measures the ability of BMS-488043 to inhibit the entry of single-round infectious

pseudoviruses into target cells. The readout is the activity of a reporter gene, typically

luciferase, which is expressed upon successful viral entry and integration.

Materials:

Cell Lines:

HEK293T/17 cells (for pseudovirus production)

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and

containing a Tat-inducible luciferase reporter gene)

Plasmids:
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HIV-1 Env-expressing plasmid (e.g., from a specific HIV-1 strain)

An env-deficient HIV-1 backbone vector containing a luciferase reporter gene (e.g.,

pSG3ΔEnv)

Reagents:

Cell culture medium (DMEM with 10% FBS, penicillin-streptomycin)

Transfection reagent (e.g., FuGENE® 6)

BMS-488043

DEAE-Dextran

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

Phosphate Buffered Saline (PBS)

Trypsin-EDTA

Procedure:

Part A: Production of HIV-1 Env-Pseudotyped Virus[1][8][9][10]

Cell Seeding: The day before transfection, seed HEK293T/17 cells in a T-75 flask at a

density that will result in 50-80% confluency on the day of transfection.

Transfection:

Prepare a mixture of the HIV-1 Env-expressing plasmid and the env-deficient backbone

plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of backbone plasmid).

Add the plasmid DNA to serum-free DMEM.

Add the transfection reagent (e.g., FuGENE® 6) to the DNA mixture and incubate at room

temperature for 15-30 minutes.

Add the transfection complex dropwise to the HEK293T/17 cells.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Virus Harvest:

Collect the cell culture supernatant containing the pseudovirus.

Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to

pellet cell debris.

Filter the supernatant through a 0.45 µm filter.

Aliquot the virus and store at -80°C.

Part B: Virus Titration

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and

incubate overnight.

Serial Dilution: Perform serial dilutions of the pseudovirus stock in cell culture medium.

Infection: Add the virus dilutions to the TZM-bl cells in the presence of DEAE-Dextran (to

enhance infection).

Incubation: Incubate the plate for 48 hours at 37°C.

Luciferase Assay:

Remove the culture medium.

Lyse the cells and add the luciferase substrate according to the manufacturer's

instructions.

Measure the luminescence using a luminometer.

TCID50 Calculation: Determine the 50% tissue culture infectious dose (TCID50) of the virus

stock.

Part C: EC50 Determination[3][11][12]
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Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and

incubate overnight.

Compound Dilution: Prepare serial dilutions of BMS-488043 in cell culture medium.

Treatment and Infection:

Add the BMS-488043 dilutions to the TZM-bl cells.

Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well.

Include control wells with virus only (no compound) and cells only (no virus or compound).

Incubation: Incubate the plate for 48 hours at 37°C.

Luciferase Assay: Perform the luciferase assay as described in the virus titration section.

Data Analysis:

Calculate the percentage of inhibition for each concentration of BMS-488043 compared to

the virus-only control.

Plot the percentage of inhibition against the log of the compound concentration.

Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-

response curve).

Protocol 2: Cell-Cell Fusion Assay
This assay measures the ability of BMS-488043 to block the fusion of cells expressing HIV-1

Env with cells expressing CD4 and co-receptors. Fusion is quantified by the activation of a

reporter gene.

Materials:

Cell Lines:

Effector cells: A cell line stably expressing HIV-1 Env and the Tat protein (e.g., CHO-

Tat10).
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Target cells: A cell line stably expressing CD4, a co-receptor (CCR5 or CXCR4), and a Tat-

inducible reporter gene (e.g., β-galactosidase or luciferase) (e.g., HeLa-P4).

Reagents:

Cell culture medium

BMS-488043

Reporter gene assay reagents (e.g., β-galactosidase staining solution or luciferase assay

reagent)

PBS

Procedure:[13]

Cell Preparation:

Culture both effector and target cell lines to sufficient numbers.

On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution

to maintain the integrity of surface proteins.

Compound Dilution: Prepare serial dilutions of BMS-488043 in cell culture medium in a 96-

well plate.

Cell Co-culture:

Add the target cells to each well of the plate containing the compound dilutions.

Add the effector cells to each well. A 1:1 ratio of effector to target cells is often optimal.

Include control wells with co-cultured cells without the compound and wells with each cell

type alone.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-8 hours) to allow for cell

fusion.

Reporter Gene Assay:
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If using a β-galactosidase reporter, fix and stain the cells to visualize and quantify syncytia

(fused cells).

If using a luciferase reporter, lyse the cells and measure luminescence as described in

Protocol 1.

Data Analysis:

Quantify the reporter gene activity for each compound concentration.

Calculate the percentage of fusion inhibition compared to the no-compound control.

Determine the EC50 value by plotting the percentage of inhibition against the log of the

compound concentration and performing a non-linear regression analysis.

Visualizations
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Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
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Part A: Pseudovirus Production

Part B: Virus Titration

Part C: EC50 Determination
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Caption: Workflow for single-round infectivity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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